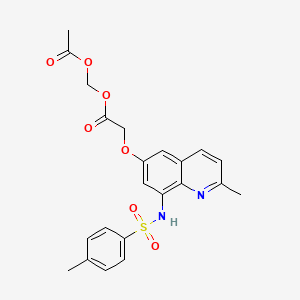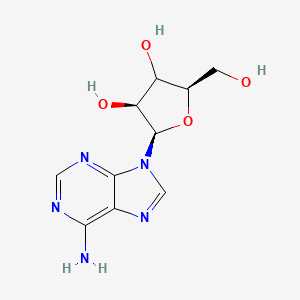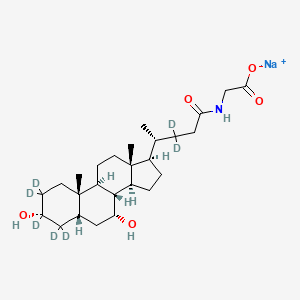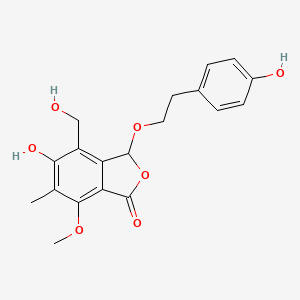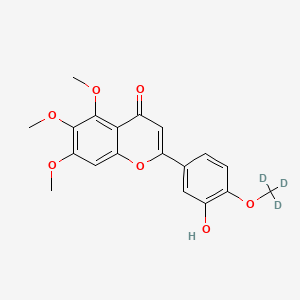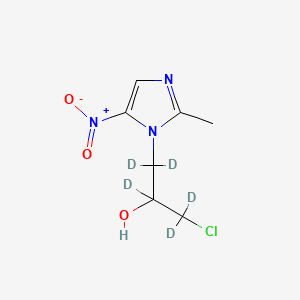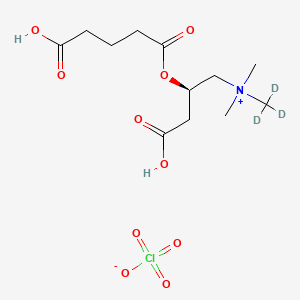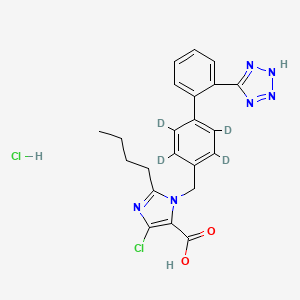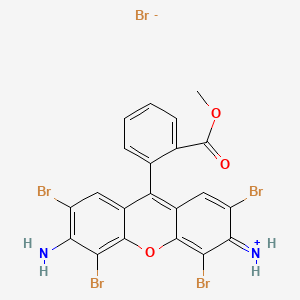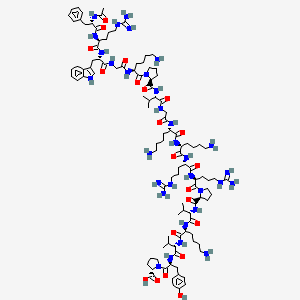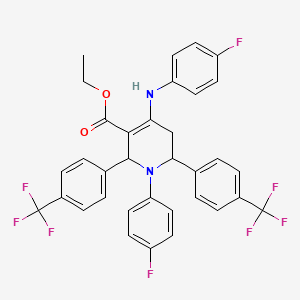
Fteaa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
FTEAA is synthesized through an iodine-catalyzed five-component reaction involving 4-fluoroaniline, 4-trifluoromethylbenzaldehyde, and ethyl acetoacetate in methanol at 55°C for 12 hours . The reaction conditions are optimized to ensure high yield and purity of the final product. The structure of this compound is validated using various spectro-analytical techniques such as proton and carbon nuclear magnetic resonance spectroscopy and Fourier-transform infrared spectroscopy . Additionally, single-crystal X-ray diffraction analysis is employed to confirm the molecular structure .
Analyse Des Réactions Chimiques
FTEAA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with other groups.
Hydrogenation: The compound can undergo hydrogenation to form saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
FTEAA has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of tetrahydropyridine derivatives.
Biology: The compound is investigated for its potential as a dual inhibitor of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters.
Medicine: This compound is explored for its therapeutic potential in treating cardiovascular, neurological, and oncological disorders due to its inhibitory effects on monoamine oxidase
Mécanisme D'action
FTEAA exerts its effects by inhibiting the activity of monoamine oxidase A and B. These enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission and potential therapeutic effects in various neurological and psychiatric disorders . The binding interaction energies between this compound and the target proteins monoamine oxidase A and B are found to be -8.8 and -9.6 kcal/mol, respectively, indicating efficient associations .
Comparaison Avec Des Composés Similaires
FTEAA is compared with other similar compounds, such as:
Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate: This compound shares a similar structure but differs in the substitution pattern on the tetrahydropyridine ring.
4-Styrylpiperidine derivatives: These compounds also exhibit inhibitory effects on monoamine oxidase but differ in their structural framework and potency
This compound stands out due to its unique combination of fluorine and trifluoromethyl groups, which contribute to its high potency and selectivity as a monoamine oxidase inhibitor .
Propriétés
Formule moléculaire |
C34H26F8N2O2 |
|---|---|
Poids moléculaire |
646.6 g/mol |
Nom IUPAC |
ethyl 4-(4-fluoroanilino)-1-(4-fluorophenyl)-2,6-bis[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C34H26F8N2O2/c1-2-46-32(45)30-28(43-26-15-11-24(35)12-16-26)19-29(20-3-7-22(8-4-20)33(37,38)39)44(27-17-13-25(36)14-18-27)31(30)21-5-9-23(10-6-21)34(40,41)42/h3-18,29,31,43H,2,19H2,1H3 |
Clé InChI |
AQHFDDAHTUXSMR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CC(N(C1C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(F)(F)F)NC5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


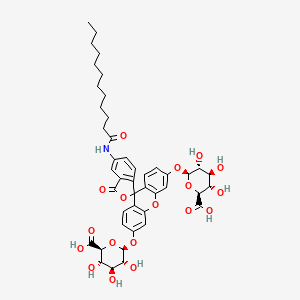
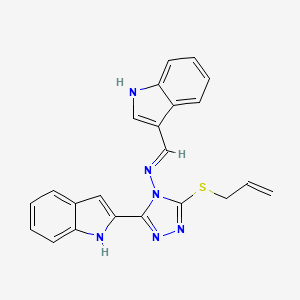
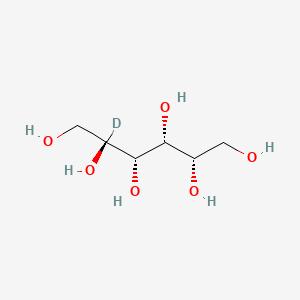
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
